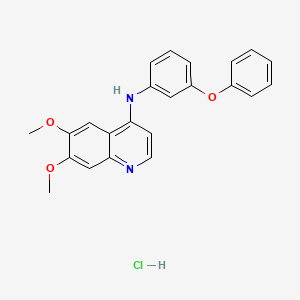

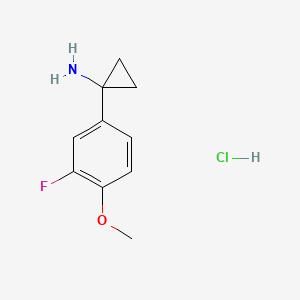

1-(3-氟-4-甲氧基苯基)环丙胺盐酸盐

描述

The compound "1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with structural similarities, such as the presence of a cyclopropane ring and substitution patterns that include fluoro and methoxy groups on a phenyl ring. These compounds are of interest due to their biological activities, which include antimycobacterial, antibacterial, and receptor antagonist properties .

Synthesis Analysis

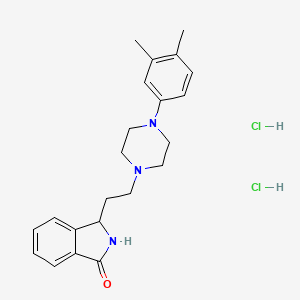

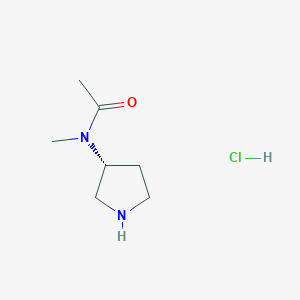

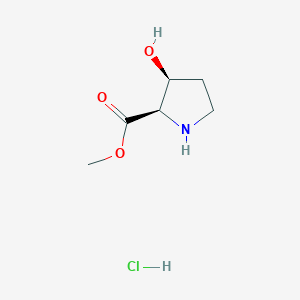

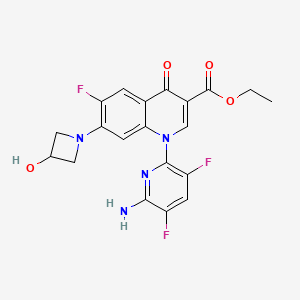

The synthesis of compounds related to "1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride" involves multi-step reactions starting from different precursors. For instance, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids starts from 1,2,3,4-tetrafluoro benzene . Another example is the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride, which begins with 3,3'-difluorobenzophenone . These syntheses involve condensation, reduction, and other reactions to introduce the desired functional groups and build the molecular framework .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride" is characterized by the presence of a cyclopropane ring, which is a three-membered ring known for its ring strain and reactivity. The substitution of the phenyl ring with fluoro and methoxy groups can influence the electronic properties of the molecule and, consequently, its biological activity .

Chemical Reactions Analysis

The chemical reactions involving compounds with cyclopropane rings and substituted phenyl groups can be quite diverse. For example, cyclopropenone oximes can react with isocyanates to form 1:2 addition products, 4,6-diazaspiro[2.3]hexenones . The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the reactivity of these compounds in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride" would likely be influenced by the presence of the fluoro and methoxy groups. These substituents can affect the compound's solubility, boiling point, melting point, and stability. The hydrochloride salt form would be expected to enhance the compound's water solubility, making it more suitable for biological studies .

科学研究应用

氟化合物的合成:

- 该化合物已被用于制备多种氟化化合物,这些化合物在许多化学合成中至关重要。例如,它已被用于合成 2-氟-3-烷氧基-1,3-丁二烯,该化合物显示出有效的 4 + 2 环加成反应 (帕特里克、罗杰斯和戈雷尔,2002 年)。

- 此外,它还参与合成 3-(4-氟苯基)-3-(4-甲氧基苯基)-1-丙芳基胺等化合物,该化合物表现出很高的抗菌活性 (阿鲁秋尼扬、阿科皮扬、阿科皮扬、斯捷潘扬、帕诺相和格沃尔吉扬,2017 年)。

药理学应用:

- 研究表明其潜在的药理学用途,例如在开发神经营激肽-1 受体拮抗剂方面。这些化合物在与呕吐和抑郁等疾病相关的临床疗效的临床前试验中显示出疗效 (哈里森、欧文斯、威廉姆斯、斯旺、威廉姆斯、卡尔森、赖克罗夫特、塔特索尔、卡西耶里、基基、萨多夫斯基、卢普尼亚克和哈格里夫斯,2001 年)。

抗菌剂的开发:

- 它已参与含氟喹诺酮类 4-噻唑烷酮的合成,显示出显着的抗真菌和抗菌活性。这突出了它在开发新型抗菌剂中的作用 (帕特尔和帕特尔,2010 年)。

癌症治疗的潜力:

- 研究表明,1-(3-氟-4-甲氧基苯基)环丙胺盐酸盐的衍生物,例如 1-苯乙基-4-羟基-4-取代哌啶盐酸盐,具有抗白血病活性。这些化合物抑制某些癌细胞的生长,表明它们在癌症治疗中的潜力 (杨、薛、王、朱、金和陈,2009 年)。

神经化学探索:

- 该化合物已被用于合成 sigma 受体配体,这是神经化学研究中的一个重要领域。这些配体对 sigma 受体亚型显示出不同的选择性,这对于理解各种神经系统疾病很重要 (施诺尔、赫鲁施卡、达尼柳克、谢普曼、温施和豪夫,2020 年)。

作用机制

Target of Action

It’s structurally related to cyclopropylamine , which is known to inactivate cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.

Mode of Action

Cyclopropylamine, a structurally related compound, inactivates cytochrome p450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme .

Biochemical Pathways

Given its structural similarity to cyclopropylamine, it may potentially affect pathways involving cytochrome p450 enzymes .

Result of Action

Based on its structural similarity to cyclopropylamine, it may potentially lead to the inactivation of cytochrome p450 enzymes, thereby affecting the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids .

安全和危害

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It’s recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

生化分析

Biochemical Properties

1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The nature of these interactions includes enzyme inhibition, which can affect the levels of neurotransmitters in the brain. Additionally, this compound may bind to specific receptors, influencing signal transduction pathways .

Cellular Effects

The effects of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and activation of downstream signaling cascades. This compound also affects gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with monoamine oxidase enzymes results in the inhibition of neurotransmitter degradation, thereby increasing their availability. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration. Prolonged exposure to light or heat may lead to its degradation, affecting its efficacy in experiments. Long-term studies have also indicated potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes. At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral abnormalities. Threshold effects have been observed, where a specific dosage range produces optimal results without significant side effects .

Metabolic Pathways

1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the body. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted from the body .

Transport and Distribution

The transport and distribution of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported across cell membranes by organic cation transporters, affecting its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

属性

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWJHCRKPFDRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857456 | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1860028-22-3, 1260852-84-3 | |

| Record name | Cyclopropanamine, 1-(3-fluoro-4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)

![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)

![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)

![2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028246.png)

![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)

![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)